molecular formula C24H26N4O3S B2897860 N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1023533-20-1

N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No.: B2897860
CAS No.: 1023533-20-1
M. Wt: 450.56
InChI Key: MFRCOSLDOZACKV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a synthetic organic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural attributes include:

  • Sulfanyl (-S-) linkage at position 5: Enhances molecular flexibility and facilitates interactions with biological targets.
  • Butanamide side chain: Linked via the sulfanyl group to a 2-methoxyphenyl group, influencing solubility and receptor binding.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-5-19(22(29)25-17-12-8-9-13-18(17)31-4)32-24-26-16-11-7-6-10-15(16)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRCOSLDOZACKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

    Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the butanamide moiety: This can be done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide exhibit significant anticancer properties. The imidazoquinazoline core is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Research has shown that derivatives of imidazoquinazoline can induce apoptosis in various cancer cell lines, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also displays promising antimicrobial activity. Studies have demonstrated that the sulfanyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria. This characteristic suggests potential applications in developing new antibiotics .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a controlled study involving breast cancer models, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing Against Staphylococcus aureus

Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting that this compound could serve as a lead molecule for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues from Imidazo[1,2-c]quinazolinone Family

The following compounds share the imidazo[1,2-c]quinazolinone core but differ in substituents (Table 1):

Compound Name Substituents (Position) Molecular Weight Key Features Source
Target Compound 2: Propan-2-yl; 5: -S-butanamide-2-MeOPh ~500 (estimated) Balanced lipophilicity; potential for CNS penetration -
3-[5-({[(3-MeOPh)carbamoyl]methyl}sulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-MeOPh)methyl]propanamide 2: Propanamide; 5: -S-CH2CONH-3-MeOPh 571.6 Bulky substituents reduce solubility; enhanced π-π stacking
N-cyclohexyl-2-{[2-(2-{[(4-FPh)methyl]carbamoyl}ethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide 2: Ethylcarbamoyl-4-FPh; 5: -S-butanamide 563.7 High lipophilicity (logP > 4); potential for membrane interaction
N-(3-MeOBn)-2-((3-oxo-2-Ph-2H-imidazo[1,2-c]quinazolin-5-yl)thio)propanamide 2: Ph; 5: -S-propanamide-3-MeOBn 484.6 Compact structure; improved solubility (logP ~3)

Key Observations :

  • Position 2 substituents : The target’s isopropyl group (vs. phenyl in ) may reduce steric hindrance, enhancing binding pocket accessibility.
  • Side-chain length : Butanamide (C4) in the target vs. propanamide (C3) in increases hydrophobicity but may reduce aqueous solubility.
  • Aromatic substitutions: 2-MeOPh in the target vs.
Functional Analogues from Other Scaffolds
  • Oxadiazole Derivatives (): N-(substituted-phenyl)butanamides with oxadiazole cores exhibit distinct electronic profiles due to the oxadiazole ring’s electron-deficient nature. These compounds often show higher metabolic stability but lower bioavailability than imidazoquinazolines.
  • Thiazole/Thiadiazole Derivatives (): Compounds like 2-chloro-3-oxo-N-phenyl butanamide share the butanamide motif but lack the fused bicyclic system, resulting in reduced target specificity.

Biological Activity

N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide, with the CAS number 1023533-20-1, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C24H26N4O3S
  • Molecular Weight : 450.55 g/mol
  • SMILES Notation : CCC(C(=O)Nc1ccccc1OC)Sc1nc2ccccc2c2=NC(C(=O)n12)C(C)C

Biological Activity Overview

The compound is part of a class of quinazoline derivatives that have been studied for various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Its structure suggests potential interactions with various biological targets.

  • Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting tumor growth through various mechanisms such as:
    • Inhibition of tyrosine kinases involved in cancer cell proliferation.
    • Induction of apoptosis in cancer cells.
    • Modulation of inflammatory pathways that contribute to tumor progression.
  • Anti-inflammatory Effects : Some studies indicate that similar compounds can inhibit TNF-α production, a key cytokine in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory properties by targeting related pathways .
  • Antimicrobial Activity : The compound's structural features may allow it to interact with bacterial enzymes or receptors, potentially leading to antibacterial effects. Compounds within this class have been noted for their activity against various pathogens .

Research Findings and Case Studies

Several studies have explored the biological activity of quinazoline derivatives:

StudyFindings
Demonstrated that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines.
Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibiotic agent.
Highlighted that structural modifications in similar compounds could enhance GABAergic activity, indicating potential for neurological applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the imidazoquinazoline core.
  • Introduction of the methoxyphenyl group.
  • Sulfanylation to incorporate the sulfur moiety.

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions can significantly influence its efficacy and selectivity against target enzymes or receptors.

Q & A

Q. What are the key structural features of the compound that influence its biological activity?

The compound's bioactivity arises from its imidazoquinazoline core, sulfanyl linkage, and substituents (e.g., 2-methoxyphenyl and isopropyl groups). The imidazoquinazoline scaffold enables π-π stacking with biological targets, while the sulfanyl group enhances electrophilic reactivity. The 2-methoxyphenyl moiety may improve lipophilicity and membrane permeability. Structural analogs with trifluoromethyl or benzodioxole groups show varied activities (e.g., anticancer vs. antimicrobial), highlighting the role of substituents in target specificity .

Structural FeatureRole in BioactivityExample Analog Activity
Imidazoquinazoline coreBinds enzymes/receptors via H-bondingAnticancer
Sulfanyl group (-S-)Electrophilic reactivityEnhances enzyme inhibition
2-Methoxyphenyl substituentModulates lipophilicityImproves cellular uptake

Q. What are the common synthetic routes for this compound, and which intermediates are critical?

Synthesis typically involves:

  • Step 1: Formation of the imidazoquinazoline core via cyclocondensation of quinazoline precursors under acidic conditions.
  • Step 2: Introduction of the sulfanyl group through nucleophilic substitution (e.g., using thiourea or thiols).
  • Step 3: Coupling with the 2-methoxyphenylbutanamide moiety via amidation. Critical intermediates include the 5-thiolimidazoquinazoline derivative and the activated butanamide precursor. Reaction optimization (e.g., DMF as solvent, 60–80°C) is essential for yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are used for characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the imidazoquinazoline core and substituents .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies carbonyl (1670–1700 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key variables include:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for sulfanyl incorporation .
  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates amidation steps .
  • Temperature Control: Cyclocondensation at 80°C minimizes side products .
  • Workup Protocols: Silica gel chromatography or recrystallization (methanol/water) improves purity to >95% .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Structural-Activity Relationship (SAR) Analysis: Compare analogs to isolate substituent effects (e.g., trifluoromethyl vs. methoxy groups alter target affinity) .
  • Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .
  • Target Profiling: Employ kinase panels or proteomics to identify off-target interactions causing variability .

Q. What in silico methods predict the compound’s mechanism of action and target interactions?

  • Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., tyrosine kinases) via the imidazoquinazoline core .
  • Molecular Dynamics (MD): Simulates stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on sulfanyl group reactivity) .
  • QSAR Models: Predict bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How do substituent modifications impact metabolic stability and toxicity profiles?

  • Methoxy Groups: Reduce cytochrome P450-mediated metabolism, prolonging half-life .
  • Sulfanyl Linkers: May form disulfide bonds with glutathione, requiring toxicity screening via hepatic microsome assays .
  • Isopropyl Substituents: Increase plasma protein binding, altering pharmacokinetics .

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